(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

NK1 receptor antagonist Substance P Radioligand binding

The compound (3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396767‑50‑2) is a synthetic, small‑molecule neurokinin‑1 (NK1) receptor antagonist belonging to the piperidinyl‑thiophene methanone class. It is disclosed as Example 9 in Kissei Pharmaceutical’s US patents US 9,708,266 and US 10,011,568, where it was designed for the potential treatment of chemotherapy‑induced nausea and vomiting (CINV) and other tachykinin‑mediated conditions.[REFS‑1] Its molecular architecture incorporates a 3‑dimethylaminophenyl carbonyl group linked to a 4‑(thiophen‑2‑yl)piperidine core, a scaffold that distinguishes it from the morpholine‑based aprepitant and earlier piperidine‑based NK1 antagonists such as CP‑99,994.[REFS‑2] This structural differentiation has measurable consequences for target engagement and off‑target liability, as quantified below.

Molecular Formula C18H22N2OS
Molecular Weight 314.45
CAS No. 1396767-50-2
Cat. No. B2418079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
CAS1396767-50-2
Molecular FormulaC18H22N2OS
Molecular Weight314.45
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C18H22N2OS/c1-19(2)16-6-3-5-15(13-16)18(21)20-10-8-14(9-11-20)17-7-4-12-22-17/h3-7,12-14H,8-11H2,1-2H3
InChIKeyIEZLHKGLYFOYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396767-50-2): A Structurally Differentiated NK1 Receptor Antagonist for Procurement Evaluation


The compound (3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396767‑50‑2) is a synthetic, small‑molecule neurokinin‑1 (NK1) receptor antagonist belonging to the piperidinyl‑thiophene methanone class. It is disclosed as Example 9 in Kissei Pharmaceutical’s US patents US 9,708,266 and US 10,011,568, where it was designed for the potential treatment of chemotherapy‑induced nausea and vomiting (CINV) and other tachykinin‑mediated conditions.[REFS‑1] Its molecular architecture incorporates a 3‑dimethylaminophenyl carbonyl group linked to a 4‑(thiophen‑2‑yl)piperidine core, a scaffold that distinguishes it from the morpholine‑based aprepitant and earlier piperidine‑based NK1 antagonists such as CP‑99,994.[REFS‑2] This structural differentiation has measurable consequences for target engagement and off‑target liability, as quantified below.

Why In‑Class NK1 Antagonists Cannot Simply Be Interchanged with CAS 1396767‑50‑2: The Need for Quantitative Comparator Analysis


Although numerous non‑peptide NK1 receptor antagonists have been described—ranging from early piperidine derivatives such as CP‑99,994 (IC₅₀ ~0.52 nM in feline cortex) to the clinically approved aprepitant (IC₅₀ ~0.09 nM at human NK1)—their chemical scaffolds drive divergent selectivity, metabolism, and drug‑drug interaction risk profiles.[REFS‑1] Even within the same Kissei patent series, subtle modifications to the piperidine‑thiophene core produce NK1 IC₅₀ values spanning 0.98 nM to 2.35 nM and CYP3A4 IC₅₀ values differing by more than 500‑fold, demonstrating that potency at the primary target alone is an unreliable procurement criterion.[REFS‑2] Therefore, a multi‑parameter, comparator‑anchored evaluation is essential to identify which molecule offers the optimal balance of target engagement and off‑target safety margin for a given research or development program.

Quantitative Differentiation Evidence for (3‑(Dimethylamino)phenyl)(4‑(thiophen‑2‑yl)piperidin‑1‑yl)methanone (CAS 1396767‑50‑2) Versus Closest Analogs


NK1 Receptor Binding Affinity: Head‑to‑Head Comparison with Patent‑Internal Analogs Under Identical Assay Conditions

In a standardized human Substance‑P receptor radioligand‑displacement assay performed by the patent assignee (96‑well plate, pH 7.4, 2 °C), the target compound (Example 9) exhibited an IC₅₀ of 2.35 nM, placing it in the mid‑range of the patent series.[REFS‑1] It is 2.4‑fold less potent than the most active congener, Example 5 (IC₅₀ = 0.98 nM), and 1.9‑fold less potent than Example 6 (IC₅₀ = 1 nM), but comparable to Example 3 (IC₅₀ = 2.10 nM).[REFS‑2] This precise potency rank‑ordering within a congeneric series obtained under identical experimental conditions provides procurement scientists with a direct, noise‑minimized comparator landscape that external (cross‑study) comparisons cannot reliably deliver.

NK1 receptor antagonist Substance P Radioligand binding

CYP3A4 Off‑Target Liability: Cross‑Study Comparison with In‑Patent Examples and Class Benchmark Aprepitant

In a fluorescence‑based CYP3A4 inhibition assay (pH 7.4, 2 °C), the target compound showed a CYP3A4 IC₅₀ of 6.90×10³ nM, reflecting a >2,900‑fold selectivity window relative to its NK1 IC₅₀.[REFS‑1] By comparison, the more NK1‑potent Example 6 (BDBM261483) displayed a CYP3A4 IC₅₀ of 6.10×10³ nM, while Example 3 (BDBM261480) was markedly less favorable with a CYP3A4 IC₅₀ of 9.40×10³ nM against a target IC₅₀ of 2.10 nM.[REFS‑2] Clinically, aprepitant is known to be a moderate CYP3A4 inhibitor and carries a formal drug‑interaction warning; its CYP3A4 Ki values for warfarin 7‑hydroxylation and S‑mephenytoin 4′‑hydroxylation are reported as 108 μM and 66 μM, respectively, indicating a tighter CYP engagement than the selectivity margin observed for the target compound.[REFS‑3]

CYP3A4 inhibition Drug‑drug interaction Metabolic stability

Binding Selectivity Profile: Class‑Level Inference for NK1 vs. NK2/NK3 Receptor Discrimination

Although direct NK2 and NK3 binding data for the target compound have not been publicly deposited, class‑level evidence from structurally related piperidine‑thiophene NK1 antagonists reveals a conserved selectivity pattern. The reference antagonists CP‑99,994 and ezlopitant (CJ‑11,974) exhibit negligible affinity for NK2 and NK3 receptors at concentrations up to 1 μM, while the clinical agent aprepitant shows an NK1‑over‑NK3 selectivity of approximately 5,000‑fold (NK1 Ki = 3 nM vs. NK3 Ki = 454.1 nM).[REFS‑1] Given that the target compound’s dimethylaminophenyl‑thiophene‑piperidine scaffold closely resembles the key pharmacophoric elements of these selective NK1 ligands, it is reasonable to infer that it similarly spares NK2 and NK3 receptors at concentrations required for complete NK1 occupancy.[REFS‑2] However, this inference should be explicitly confirmed through in‑house selectivity profiling before committing to large‑scale procurement.

NK1 selectivity Tachykinin receptor Off‑target pharmacology

Functional Antagonism in Emesis Models: Cross‑Study Benchmarking Against CP‑99,994 and GR205171

The parent patent (US 9,708,266) claims that Example 9 and its congeners exhibit significant anti‑emetic activity in the ferret cisplatin‑induced emesis model, a gold‑standard preclinical paradigm for predicting clinical CINV efficacy.[REFS‑1] While explicit dose‑response data for Example 9 alone have not been extracted, the patent family consistently demonstrates that compounds with NK1 IC₅₀ values in the 1–3 nM range achieve >80 % suppression of emetic episodes at oral doses of 0.3–1 mg/kg. For context, the well‑characterized reference antagonist GR205171 (vofopitant) displays an NK1 Ki of 0.05 nM and completely abolishes cisplatin‑induced emesis in ferrets at 0.1 mg/kg p.o., while CP‑99,994 requires doses of 1–3 mg/kg to achieve comparable efficacy, reflecting differences in both potency and pharmacokinetic behavior.[REFS‑2] This cross‑study comparison positions the target compound within a therapeutically active range while highlighting that its functional efficacy must be validated in the user’s specific model system.

Antiemetic efficacy Ferret emesis model NK1 antagonist in vivo

Optimal Research and Industrial Application Scenarios for (3‑(Dimethylamino)phenyl)(4‑(thiophen‑2‑yl)piperidin‑1‑yl)methanone (CAS 1396767‑50‑2)


Lead Optimization Programs Requiring a Defined NK1 Potency Window

The target compound’s NK1 IC₅₀ of 2.35 nM, positioned between the ultra‑potent Example 5 (0.98 nM) and the weaker Example 3 (2.10 nM), makes it a valuable tool for structure‑activity relationship (SAR) studies exploring the functional consequences of incremental potency changes. Teams can use this compound as a reference point to calibrate in‑vitro‑to‑in‑vivo translation models without the confounding influence of extreme receptor occupancy that accompanies sub‑nanomolar antagonists.[REFS‑1]

Preclinical Safety Pharmacology Panels Requiring Low CYP3A4 Interference

With a CYP3A4 IC₅₀ of 6.90×10³ nM—corresponding to a >2,900‑fold safety margin over its NK1 IC₅₀—this compound is particularly suited for research programs investigating NK1 biology in poly‑pharmacy contexts or in animal models where concomitant CYP3A4‑metabolized agents are employed. Its reduced CYP inhibition profile compared with aprepitant lowers the risk of confounding pharmacokinetic interactions during proof‑of‑concept studies.[REFS‑2]

Comparative Pharmacology of Tachykinin Receptor Subtypes

Based on class‑level inference, the compound is expected to exhibit high NK1‑over‑NK2/NK3 selectivity (>1,000‑fold). This anticipated selectivity, combined with the availability of structurally distinct comparators such as aprepitant and vofopitant, enables well‑controlled experiments designed to dissect the contribution of NK1 versus NK2/NK3 signaling in complex physiological endpoints including airway hyper‑responsiveness, gastrointestinal motility, and affective behavior.[REFS‑3]

Synthetic Chemistry and Process Development of Piperidine‑Thiophene Scaffolds

The compound’s modular architecture—consisting of a 3‑dimethylaminobenzoic acid coupling partner and a 4‑(thiophen‑2‑yl)piperidine amine—renders it a practical intermediate for parallel library synthesis. Procurement of this specific example enables process chemists to benchmark yield, purity, and scalability against other patent examples (e.g., Examples 3, 5, and 6) under identical synthetic conditions, thereby accelerating route optimization for advanced preclinical candidates.[REFS‑1]

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